Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester

Übersicht

Beschreibung

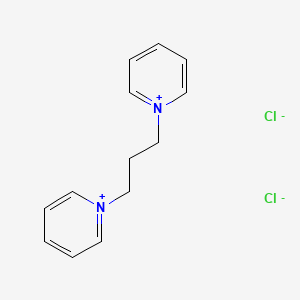

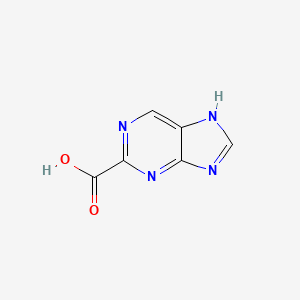

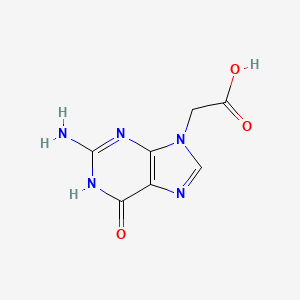

“Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester” is a chemical compound. It is also known as “Triethyl phosphonoacetate” or "(Diethoxyphosphinyl)acetic acid ethyl ester" .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

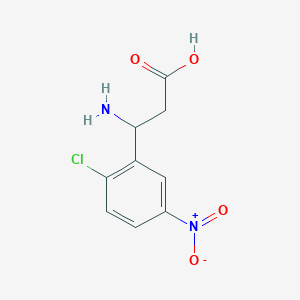

The molecular structure of “Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester” is complex. It contains a total of 31 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 phosphate/thiophosphate .

Chemical Reactions Analysis

Esters, including “Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester”, undergo important reactions known as hydrolysis. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol. Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .

Wissenschaftliche Forschungsanwendungen

Organophosphorus Chemistry and Synthesis

Triethyldibromophosphonoacetate serves as a valuable reagent in organic synthesis. Researchers use it in reactions such as Horner-Wadsworth-Emmons reactions and Tsuji-Trost type reactions. These transformations allow for the efficient construction of carbon-carbon bonds, making it a versatile tool for creating complex organic molecules .

Antiviral and Anticancer Agents

The compound plays a crucial role in the synthesis of acyclic nucleoside phosphonates (ANPs). ANPs are essential antiviral and anticancer drugs. By incorporating Triethyldibromophosphonoacetate into their structures, scientists can fine-tune their properties, enhancing their effectiveness against viral infections and cancer cells .

Chelating Agents in Imaging

Phosphonates, including Triethyldibromophosphonoacetate, act as chelating agents. In medical imaging, chelators bind to metal ions (such as technetium-99m) and facilitate their delivery to specific tissues. This property allows for targeted imaging, aiding in the diagnosis and monitoring of diseases .

Catalysis

Researchers explore the catalytic properties of phosphonates, including Triethyldibromophosphonoacetate. These compounds can serve as ligands for transition metals, enabling efficient catalytic reactions. Their applications range from industrial processes to pharmaceutical synthesis .

Ion Exchange Materials

Phosphonates find use in ion exchange resins and materials. These materials selectively bind ions, allowing for purification, separation, and water softening. Triethyldibromophosphonoacetate contributes to the design of effective ion exchange systems .

Polymer Components

In the realm of materials science, phosphonates play a role in polymer chemistry. They contribute to the formulation of paints, adhesives, and coatings. Triethyldibromophosphonoacetate’s presence in polymer matrices enhances their properties, such as flame retardancy and durability .

Wirkmechanismus

Target of Action

Triethyldibromophosphonoacetate, also known as ethyl 2,2-dibromo-2-diethoxyphosphoryl-acetate or Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester, is a complex compoundSimilar compounds, such as bisphosphonates, have been shown to primarily target osteoclasts, inhibiting bone resorption .

Mode of Action

It is known that similar compounds, like bisphosphonates, inhibit osteoclast-mediated bone resorption . They do this by binding to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Biochemical Pathways

Similar compounds, such as bisphosphonates, are known to affect pathways related to bone resorption . They inhibit the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Pharmacokinetics

They distribute quickly to bone surfaces or are eliminated in urine .

Result of Action

Similar compounds, like bisphosphonates, have been shown to reduce the risk of fractures by improving bone microarchitecture and increasing bone mass .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2,2-dibromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDOIGWQFLTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546969 | |

| Record name | Ethyl dibromo(diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester | |

CAS RN |

28845-75-2 | |

| Record name | Ethyl dibromo(diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28845-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-beta-Hydroxyphenethyl]carbamic acid tert-butyl ester](/img/structure/B3050725.png)

![1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3050738.png)